
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Overview
Description
Synthesis Analysis
A study by Bakonyi et al. (2013) discusses the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo. They emphasized the ability to obtain pure cis or trans acid and the use of optical resolution methods for stereoisomer separation. The preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a compound structurally similar to 2-CBAHA, was explored by Awada et al. (2014).
Molecular Structure Analysis
The molecular formula of 2-CBAHA is C13H23NO4. Its molecular weight is 257.33 g/mol.
Chemical Reactions Analysis
A study by Nesvadba et al. (2001) explored the cyclodimerization reaction of a related compound, providing insights into the chemical behavior of similar structures. In a biochemical context, Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of a child with transient tyrosinemia, pointing towards its metabolic significance and potential diagnostic value.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-CBAHA are as follows: Its molecular formula is C13H23NO4 . Its molecular weight is 257.33 g/mol . Its IUPAC name is 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid .
Scientific Research Applications
Synthesis and Stereochemistry
Synthesis of Stereoisomers : Research has led to the development of synthesis methods for various stereoisomers of compounds related to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. For instance, Bakonyi et al. (2013) reported a synthesis method for all four stereoisomers of a related compound, demonstrating significant advancements in the synthesis of such unnatural amino acids (Bakonyi et al., 2013).
Cyclodimerization Reactions : Nesvadba et al. (2001) studied the cyclodimerization reaction of a similar compound, which is a critical process in the synthesis of various stereochemically complex molecules (Nesvadba et al., 2001).
Conformational Analysis : Benedetti et al. (2009) conducted a study focusing on the preferred conformation of the tert-butoxycarbonyl-amino group in peptides, which is relevant to understanding the structural behavior of similar compounds (Benedetti et al., 2009).
Catalysis and Chemical Reactions
Enzymatic Catalysis : Tentori et al. (2020) explored the use of commercial alcohol dehydrogenases for the stereoselective reduction of ketones, relevant to the synthesis of compounds including tert-butyl groups (Tentori et al., 2020).
Biocatalytic Hydrogenation : Shimizu et al. (2022) demonstrated the electrocatalytic hydrogenation of mono-substituted cyclohexanones, which is crucial for the synthesis of compounds like 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (Shimizu et al., 2022).
Pharmacological and Chemical Properties
Chemical Modifications and Derivatives : Research by Heydari et al. (2007) on N-tert-butoxycarbonylation of amines is relevant for understanding the chemical properties and potential modifications of compounds like 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (Heydari et al., 2007).
Conformational Studies for Drug Synthesis : Clair et al. (1950) conducted research on the steric configuration of synthetic bases related to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, which is significant for the development of pharmaceutical compounds (Clair et al., 1950).
Applications in Organic Chemistry
Peptide Derivative Analysis : Ehrlich-Rogozinski (1974) studied the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, relevant for the analysis and synthesis of related compounds (Ehrlich-Rogozinski, 1974).
Synthesis of Piperazine-2,5-diones : Nikulnikov et al. (2010) reported on the synthesis of piperazine-2,5-diones from N-tert-butoxycarbonyl-protected α-amino acids, showcasing the diversity in chemical synthesis involving tert-butoxycarbonyl groups (Nikulnikov et al., 2010).
Mechanism of Action
Target of Action
and is used as a building block in the synthesis of other organic compounds.
Mode of Action
, and its tert-butoxycarbonyl (Boc) group plays a significant role in peptide synthesis and analysis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known that the compound should be stored in a dark place under an inert atmosphere. Additionally, the compound’s Boc group can be deprotected under specific conditions .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBNSUFUFFBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | |
CAS RN |
327156-95-6 | |
| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









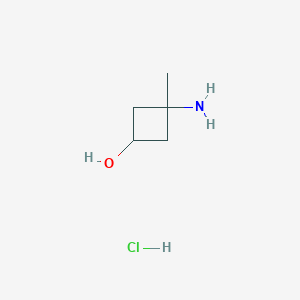
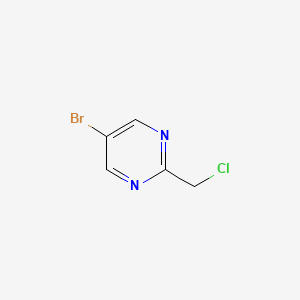
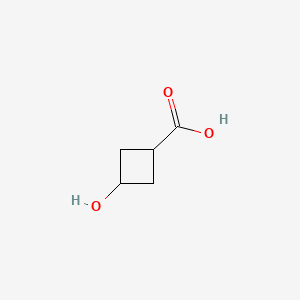
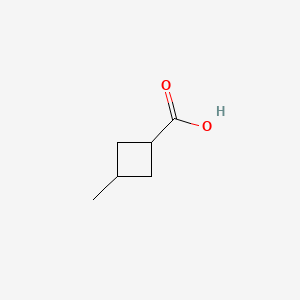


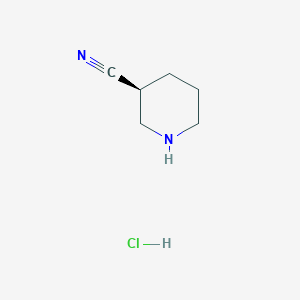
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)